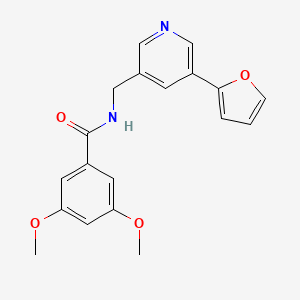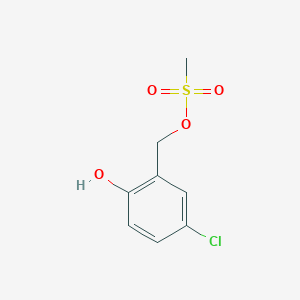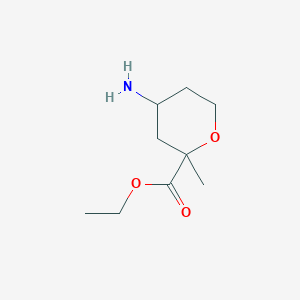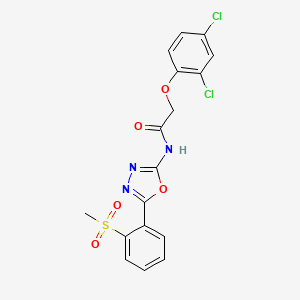![molecular formula C13H17NOS B2877621 N-[1-(2-Methylsulfanylphenyl)propan-2-yl]prop-2-enamide CAS No. 2361638-79-9](/img/structure/B2877621.png)
N-[1-(2-Methylsulfanylphenyl)propan-2-yl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(2-Methylsulfanylphenyl)propan-2-yl]prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MPSPA and is a derivative of the well-known drug, modafinil. MPSPA has been synthesized using various methods and has shown promising results in scientific research.
作用机制
The exact mechanism of action of MPSPA is not fully understood. However, it is believed to work by increasing the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. This increase in neurotransmitter levels is thought to enhance cognitive function and improve memory retention.
Biochemical and Physiological Effects
MPSPA has been shown to have various biochemical and physiological effects. In animal models, MPSPA has been shown to increase wakefulness and reduce the amount of time spent in non-rapid eye movement (NREM) sleep. MPSPA has also been shown to increase locomotor activity and reduce anxiety-like behavior. In addition, MPSPA has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and histamine.
实验室实验的优点和局限性
MPSPA has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in animal models. MPSPA has also been shown to have low toxicity and is well-tolerated in animal studies. However, there are also limitations to using MPSPA in lab experiments. One limitation is that the exact mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. In addition, the effects of MPSPA may vary depending on the species being studied, which can make it difficult to extrapolate results to humans.
未来方向
There are several future directions for the study of MPSPA. One potential direction is to further investigate the mechanism of action of MPSPA. This could involve studying the effects of MPSPA on specific neurotransmitter pathways or investigating the role of MPSPA in the regulation of sleep-wake cycles. Another potential direction is to investigate the potential use of MPSPA as a treatment for sleep disorders or cognitive impairment. This could involve conducting clinical trials to assess the safety and efficacy of MPSPA in humans. Finally, MPSPA could be used as a lead compound for the development of new drugs with similar properties. This could involve synthesizing new compounds based on the structure of MPSPA and testing their effects in animal models.
合成方法
MPSPA can be synthesized using various methods, including the reaction of 2-bromo-1-(2-methylsulfanylphenyl)propan-1-one with propargylamine, followed by the reaction of the resulting compound with acetic anhydride. Another method involves the reaction of 2-bromo-1-(2-methylsulfanylphenyl)propan-1-one with propargyl alcohol, followed by the reaction of the resulting compound with acetic anhydride. Both methods have been successful in synthesizing MPSPA with high yields and purity.
科学研究应用
MPSPA has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, MPSPA has been shown to enhance cognitive function and improve memory retention in animal models. In pharmacology, MPSPA has been studied for its potential as a treatment for sleep disorders, such as narcolepsy and sleep apnea. In medicinal chemistry, MPSPA has been studied for its potential as a lead compound for the development of new drugs.
属性
IUPAC Name |
N-[1-(2-methylsulfanylphenyl)propan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-4-13(15)14-10(2)9-11-7-5-6-8-12(11)16-3/h4-8,10H,1,9H2,2-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYAGSOAWCHRFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1SC)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-Methylsulfanylphenyl)propan-2-yl]prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

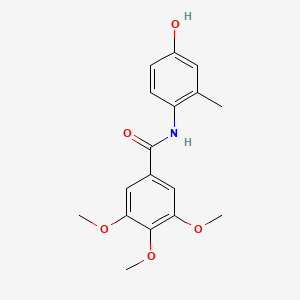
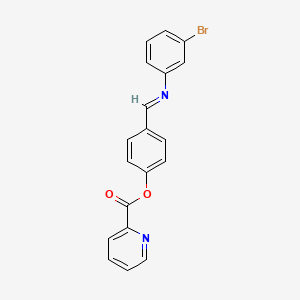
![(2Z)-6-bromo-2-{[4-(methylsulfanyl)phenyl]imino}-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2877546.png)
![4-[(2,4-Dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoic acid](/img/structure/B2877547.png)
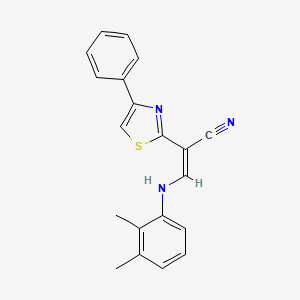
![5-Methyl-2-azaspiro[3.3]heptane; oxalic acid](/img/structure/B2877549.png)
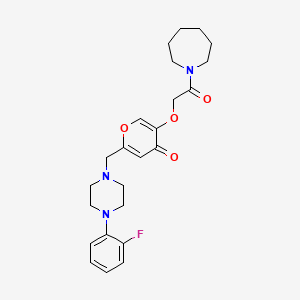
![4-Hydroxy-2-[2-oxo-6-(trifluoromethyl)piperidin-3-yl]isoindole-1,3-dione](/img/structure/B2877552.png)

